molecular formula C19H21NO8 B1202768 Glycoperine CAS No. 55740-45-9

Glycoperine

Cat. No.: B1202768
CAS No.: 55740-45-9
M. Wt: 391.4 g/mol
InChI Key: KJOKSAQCWDHTOL-QTOAMZBASA-N
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Description

Glycoperine is an alkaloid compound isolated from the plant Haplophyllum perforatumThe compound was first identified and characterized in the 1970s .

Mechanism of Action

The mechanism of action of Glycoperine is not explicitly mentioned in the available resources .

Safety and Hazards

Specific safety and hazard information for Glycoperine is not available in the resources .

Future Directions

While specific future directions for Glycoperine research are not mentioned in the available resources, a paper titled “Exploring Carbohydrates for Therapeutics: A Review on Future Directions” discusses potential directions in the development of carbohydrate-containing drugs .

Chemical Reactions Analysis

Types of Reactions: Glycoperine undergoes various chemical reactions, including hydrolysis and substitution reactions. The hydrolysis of this compound with sulfuric acid results in the formation of haplopine and L-rhamnose .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Glycoperine is part of a group of alkaloids isolated from the plant Haplophyllum perforatum. Similar compounds include:

Uniqueness: this compound is unique due to its specific chemical structure and the presence of L-rhamnose as a hydrolysis product . This distinguishes it from other alkaloids in the same group.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO8/c1-8-13(21)14(22)15(23)19(27-8)28-11-5-4-9-12(17(11)25-3)20-18-10(6-7-26-18)16(9)24-2/h4-8,13-15,19,21-23H,1-3H3/t8-,13-,14+,15+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKSAQCWDHTOL-QTOAMZBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331999
Record name Glycoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-45-9
Record name 4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 6-deoxy-α-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55740-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycoperine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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